molecular formula C5H10BrFN2 B3040868 1,3-Dimethyl-2-fluoroimidazolinium bromide CAS No. 245550-86-1

1,3-Dimethyl-2-fluoroimidazolinium bromide

Cat. No.: B3040868
CAS No.: 245550-86-1
M. Wt: 197.05 g/mol
InChI Key: YVWMUDYUXDNHQZ-UHFFFAOYSA-M
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Description

1,3-Dimethyl-2-fluoroimidazolinium bromide (CAS: 245550-86-1) is an imidazolinium-based ionic liquid with the molecular formula C₅H₁₀FN₂·Br and a molecular weight of 197.05 g/mol . The compound features a fluorinated imidazolinium core substituted with two methyl groups at the 1- and 3-positions, combined with a bromide counterion. Safety data indicate it carries the Xi (irritant) hazard classification .

Properties

IUPAC Name

2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN2.BrH/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWMUDYUXDNHQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC[N+](=C1F)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-fluoroimidazolinium bromide typically involves the reaction of 1,3-dimethylimidazole with a fluorinating agent, followed by the addition of hydrobromic acid. The reaction conditions often include:

    Temperature: Moderate temperatures are usually sufficient.

    Solvent: Common solvents include acetonitrile or dichloromethane.

    Catalysts: Catalysts may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality.

    Purification: Techniques such as crystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-fluoroimidazolinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Oxidation Products: Such as imidazole derivatives.

    Reduction Products: Such as reduced imidazole compounds.

Scientific Research Applications

1,3-Dimethyl-2-fluoroimidazolinium bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-fluoroimidazolinium bromide involves its interaction with specific molecular targets and pathways. The compound can:

    Interact with Enzymes: Modulating their activity.

    Affect Cellular Pathways: Influencing signal transduction and metabolic processes.

    Bind to Receptors: Altering cellular responses and functions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
1,3-Dimethyl-2-fluoroimidazolinium bromide C₅H₁₀FN₂·Br 1,3-dimethyl; 2-fluoro; bromide 197.05 Potential ionic liquid; limited application data
1-Decyl-3-methylimidazolium bromide C₁₄H₂₅N₂·Br 1-decyl; 3-methyl; bromide 309.27 Ionic liquid for solvents/catalysis
1-Allyl-3-methylimidazolium bromide C₇H₁₁N₂·Br 1-allyl; 3-methyl; bromide 219.08 Ionic liquid; used in green chemistry
1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide C₂₃H₁₇BrF₄N₂·Br Aromatic fluorophenyl; benzyl; bromide 534.21 Halogen bonding studies; crystal engineering
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ Complex bicyclic; sulfonamide; bromide 443.29 Anticancer agent (survivin inhibitor; IC₅₀ ~0.54–11 nM)

Key Observations

Substituent Effects: The fluorine atom in this compound likely enhances polarity and stability compared to non-fluorinated analogs (e.g., 1-decyl-3-methylimidazolium bromide) . Fluorine’s electron-withdrawing nature may also influence reactivity in substitution or catalytic reactions. Long alkyl chains (e.g., decyl in ) increase hydrophobicity, making such compounds suitable for non-polar solvent systems, whereas shorter chains (e.g., methyl or allyl) improve solubility in polar media .

Biological Activity: Sepantronium bromide (YM-155) stands out as a biologically active analog, inhibiting survivin protein expression with nanomolar potency (IC₅₀ = 0.54–11 nM in cancer cells) .

Synthetic Methods: Imidazolium bromides are typically synthesized via alkylation of imidazole precursors (e.g., propargyl or allyl bromides) . For example, 1-allyl-3-methylimidazolium bromide is prepared by refluxing imidazole derivatives with allyl bromide .

Crystallography and Stability :

  • Compounds like 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide exhibit halogen and hydrogen bonding in their crystal structures, stabilizing their solid-state arrangements . Such interactions are critical for materials science applications but remain unexplored for the target compound.

Physicochemical Properties

  • Solubility: While solubility data for this compound are unavailable, analogous imidazolium bromides (e.g., 1-decyl-3-methylimidazolium bromide) are highly soluble in organic solvents like dichloromethane and methanol . Fluorination may enhance water solubility compared to non-fluorinated derivatives.
  • Thermal Stability : Imidazolinium salts generally exhibit moderate thermal stability. For instance, 2-methyl-4(5)-nitroimidazolium bromide has a melting point of 168–170°C , suggesting the fluorinated analog may have comparable stability.

Biological Activity

1,3-Dimethyl-2-fluoroimidazolinium bromide (DMFIB) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula: C5_5H10_10BrFN2_2
  • Molecular Weight: 201.05 g/mol
  • CAS Number: 2779129
  • Structure: The compound features a fluorinated imidazolinium core, which is significant in mediating its biological interactions.

The biological activity of DMFIB is primarily attributed to its ability to interact with various biomolecular targets. The imidazolinium structure allows for protonation under physiological conditions, which enhances its reactivity and interaction with nucleophiles such as proteins and nucleic acids.

  • Antimicrobial Activity : DMFIB has shown promising antimicrobial properties against a range of pathogens. Its mechanism involves disrupting cellular membranes and inhibiting essential metabolic processes in bacteria and fungi, making it a candidate for antibiotic development .
  • Enzyme Inhibition : Research indicates that DMFIB can inhibit specific enzymes involved in cell signaling pathways. For instance, it has been observed to affect the activity of transglutaminases, which play a role in various cellular functions including apoptosis and differentiation .
  • Anticancer Potential : Preliminary studies suggest that DMFIB may exhibit anticancer properties by inhibiting cancer cell proliferation through the disruption of key signaling pathways. This is particularly relevant in targeting tyrosine kinases, which are crucial in many cancer types.

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DMFIB demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that DMFIB exhibits lower MIC values compared to conventional antibiotics, indicating stronger antibacterial activity.

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

Enzyme Inhibition Studies

Inhibition assays showed that DMFIB acts as a weak inhibitor of tissue transglutaminase with an IC50_{50} value around 1.0 μM. This inhibition suggests potential applications in diseases where transglutaminase plays a pathological role, such as celiac disease .

Toxicological Profile

The safety profile of DMFIB indicates moderate toxicity levels with an LD50_{50} of approximately 1261 mg/kg in rats when administered orally, suggesting that while it possesses biological activity, careful consideration is needed regarding dosage and application .

Comparative Studies

Comparative studies with other imidazolinium derivatives have shown that DMFIB has superior biological activity due to the presence of the fluorine atom, which enhances its lipophilicity and membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-2-fluoroimidazolinium bromide
Reactant of Route 2
1,3-Dimethyl-2-fluoroimidazolinium bromide

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